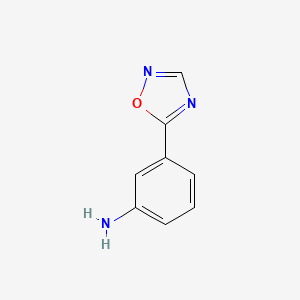

3-(1,2,4-oxadiazol-5-yl)aniline

Descripción

Propiedades

Fórmula molecular |

C8H7N3O |

|---|---|

Peso molecular |

161.16 g/mol |

Nombre IUPAC |

3-(1,2,4-oxadiazol-5-yl)aniline |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,9H2 |

Clave InChI |

BRVLOGROXUQTIH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)N)C2=NC=NO2 |

Origen del producto |

United States |

Métodos De Preparación

TBAF-Catalyzed Cyclization

A widely adopted method involves the cyclization of O-acylamidoximes using tetrabutylammonium fluoride (TBAF) as a catalyst. This approach operates under mild conditions (room temperature, 1–16 hours) and avoids hydrolytic side reactions. For example:

Superbase-Mediated Cyclization

The NaOH/DMSO system enables one-pot synthesis at ambient temperature:

-

Procedure : Amidoximes react with methyl/ethyl esters of carboxylic acids in NaOH/DMSO, forming 3-(1,2,4-oxadiazol-5-yl)aniline derivatives.

-

Limitations : Poor yields with electron-withdrawing substituents.

1,3-Dipolar Cycloaddition Approach

Nitrile Oxide and Nitrile Reactions

Nitrile oxides (generated in situ from hydroxamoyl chlorides) react with nitriles to form the oxadiazole core:

Visible-Light Photoredox Catalysis

A green chemistry method employs [3+2]-cycloaddition of nitrosoarenes with azirines under visible light:

-

Conditions : 9-Mesityl-10-methylacridinium perchlorate as a photocatalyst.

One-Pot Synthesis Strategies

Vilsmeier Reagent Activation

Carboxylic acids activate via Vilsmeier reagent (POCl₃/DMF) for coupling with amidoximes:

Mechanochemical Synthesis

Solid-state grinding avoids solvents and reduces reaction times:

-

Example : Amidoximes and anhydrides ground in a ball mill for 30 minutes.

-

Yield : Quantitative in select cases, though limited to non-polar substrates.

Industrial-Scale Production Methods

Continuous Flow Reactors

Optimized for high throughput and reduced environmental impact:

Phosphorus Oxychloride (POCl₃) Cyclization

A traditional method for bulk synthesis:

-

Procedure : Benzohydrazide and cyclohexanoic acid refluxed in POCl₃ (7 volumes) at 110°C for 2–3 hours.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time (h) | Scalability |

|---|---|---|---|---|

| TBAF-Catalyzed | RT, MeCN | 61–93 | 1–16 | High |

| Superbase (NaOH/DMSO) | RT | 11–90 | 4–24 | Moderate |

| Vilsmeier Activation | 80°C, DMF | 72–85 | 6–8 | High |

| Photoredox Catalysis | RT, visible light | 35–50 | 12–24 | Low |

| POCl₃ Cyclization | 110°C, reflux | 83 | 2–3 | High |

Structural Characterization and Validation

Spectroscopic Techniques

Mass Spectrometry

Challenges and Optimization Strategies

Purification Difficulties

Análisis De Reacciones Químicas

Types of Reactions: 3-(1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 3-(1,2,4-oxadiazol-5-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential as an anti-infective agent, with activity against various bacterial and viral pathogens. It is also being investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines .

Industry: In the industrial sector, 3-(1,2,4-oxadiazol-5-yl)aniline is used in the development of new materials, such as polymers and coatings, due to its stability and unique electronic properties .

Mecanismo De Acción

The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)aniline varies depending on its application. In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of bacterial enzymes, leading to the death of the pathogen . In cancer research, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position : The position of the oxadiazole ring (3- vs. 4-aniline) affects planarity and intermolecular interactions. For example, 3-substituted derivatives (e.g., BB10-5940) exhibit distinct crystallographic packing compared to 4-substituted analogs .

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and fluoro (-F) substituents enhance antibacterial activity by increasing electrophilicity and membrane permeability .

- Bulkier Groups : tert-Butyl groups improve lipophilicity, aiding cellular uptake in antitumor applications .

Key Observations :

- Antibacterial Potency: The trifluoromethylphenoxy derivative exhibits superior activity against MRSA (MIC = 2 µg/mL) compared to non-fluorinated analogs, likely due to enhanced membrane interaction .

- Antitumor Efficacy : tert-Butyl-substituted derivatives show broad-spectrum cytotoxicity, with IC₅₀ values in the low micromolar range .

- Role of Heterocycles : Thiophene-containing analogs (e.g., 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)aniline) may leverage sulfur’s electron-rich nature for target binding but lack reported bioactivity data .

Physicochemical Properties

Q & A

Q. Basic

- Amidoximes : Tert-butylamidoxime provides steric bulk, enhancing metabolic stability .

- Nitrile precursors : 4-Nitrobenzonitrile allows post-synthetic reduction to aniline .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) favor cycloaddition .

How to analyze reaction yields and purity in oxadiazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.